Everolimus-d4 is a deuterated derivative of Everolimus, which is itself a semi-synthetic analog of Rapamycin. This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications for the quantitation of Everolimus and other related immunosuppressants. The incorporation of deuterium enhances the stability and accuracy of measurements in analytical chemistry, making Everolimus-d4 a valuable tool in pharmacokinetic studies and quality control processes in pharmaceutical formulations .
Everolimus-d4 is classified as a pharmaceutical compound and is particularly recognized for its role as an mTOR (mammalian target of rapamycin) inhibitor. It is synthesized from Rapamycin through specific chemical modifications that introduce deuterium atoms into the structure. This modification allows for precise quantification in various analytical methods, particularly in studies related to drug metabolism and pharmacodynamics.
The synthesis of Everolimus-d4 involves several key steps:
These steps are crucial for achieving high yields and purity, making the compound suitable for analytical applications.
The molecular formula of Everolimus-d4 is C₄₃H₅₉D₄N₁₁O₁₂, where D denotes deuterium atoms replacing certain hydrogen atoms in the original Everolimus structure. The presence of deuterium enhances the stability of the compound during analysis.
The molecular structure features several functional groups characteristic of mTOR inhibitors, including:
This structural configuration allows Everolimus-d4 to effectively bind to its target proteins involved in cell growth and proliferation.
Everolimus-d4 can participate in various chemical reactions typical for organic compounds, including:
Specific reagents used in these reactions include lithium aluminum hydride for reductions, hydrogen peroxide for oxidations, and alkyl halides for substitution reactions. The outcomes depend significantly on the reaction conditions and reagents employed.
Everolimus-d4 functions by inhibiting the mTOR pathway, which plays a critical role in regulating cell growth, proliferation, and survival. The mechanism involves binding to FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTOR activity. This inhibition leads to decreased phosphorylation of downstream targets such as ribosomal S6 protein, ultimately resulting in reduced cell growth and proliferation .
This mechanism is particularly relevant in cancer therapy and organ transplantation, where controlling cell growth is essential.
Analytical methods confirm that Everolimus-d4 maintains a chromatographic purity exceeding 99%, making it suitable for quantitative applications .
Everolimus-d4 has diverse applications across several scientific fields:
This wide range of applications underscores the significance of Everolimus-d4 as a critical component in both research and clinical settings.
Everolimus-d4 is synthesized through site-specific deuterium labeling at four hydrogen positions within the 2-hydroxyethyl moiety of everolimus. This modification replaces hydrogen atoms with deuterium (²H) at the hydroxymethyl group (-CH₂OH → -CD₂OD), achieved by reacting rapamycin analogs with deuterated ethylene glycol (HOCH₂CH₂OH → HOCD₂CD₂OH) under catalytic conditions. The process involves triflic anhydride activation of rapamycin’s C-42 hydroxyl group, followed by nucleophilic substitution with deuterated ethylene glycol. Key parameters for high isotopic purity (>99%) include:
Post-synthesis purification uses silica gel chromatography with ethyl acetate/hexane gradients, yielding Everolimus-d4 with chemical purity >98% and isotopic enrichment >99.5% [9]. The deuterated ethylene glycol’s isotopic purity directly governs final product quality, necessitating ≥99.8% deuterated precursors [1] [9].
Table 1: Key Reaction Parameters for Deuterium Incorporation
| Parameter | Standard Conditions | Impact on Isotopic Purity |
|---|---|---|
| Solvent System | Anhydrous toluene/DCM | Prevents hydrolysis |
| Temperature | –20°C to 0°C | Minimizes epimerization |
| Catalyst | Triethylamine | Optimizes substitution yield |
| Ethylene Glycol Isotope | HOCH₂CH₂OH vs. HOCD₂CD₂OH | Directly determines deuteration |
| Purification | Silica gel chromatography | Removes non-deuterated impurities |
The deuterium labeling in Everolimus-d4 is engineered to ensure identical chromatographic behavior to everolimus while introducing a +4 Da mass shift for MS discrimination. Optimization focuses on:
MS/MS transitions are optimized to m/z 975.6 → 908.7 for everolimus and m/z 979.6 → 912.7 for Everolimus-d4, avoiding interference from endogenous phospholipids or co-medications [6] [8]. The isotopic label does not fragment in collision-induced dissociation (CID), maintaining identical qualifier ion ratios (m/z 975.6 → 926.9 vs. m/z 979.6 → 930.9) [3] [8].
Table 2: Mass Spectrometry Parameters for Everolimus vs. Everolimus-d4
| Parameter | Everolimus | Everolimus-d4 | Analytical Implication |
|---|---|---|---|
| Precursor Ion (m/z) | 975.6 [M+Na]⁺ | 979.6 [M+Na]⁺ | +4 Da mass shift |
| Quantifier Transition | 975.6 → 908.7 | 979.6 → 912.7 | Baseline separation |
| Qualifier Transition | 975.6 → 926.9 | 979.6 → 930.9 | Confirms structural integrity |
| Retention Time | 1.82 min | 1.83 min | Co-elution within ±0.5% |
| Matrix Effect | 92–105% | 94–107% | Comparable ionization suppression |
Two isotopic variants dominate everolimus quantification: Everolimus-d4 (deuterium-only) and [¹³C₂,²H₄]-Everolimus (mixed carbon/deuterium labels). Performance comparisons reveal trade-offs:
Method validation studies demonstrate Everolimus-d4 delivers accuracy of 98.3–108.1% across 1–100 ng/mL ranges, with precision (CV) <7.2%. [¹³C₂,²H₄]-Everolimus shows marginally better accuracy in hyperlipidemic samples (101.2–104.8%) but offers no significant advantage in routine monitoring [3] [8].
Table 3: Performance Comparison of Isotopic Everolimus Variants
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9